
2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-methyl- is a heterocyclic organic compound that belongs to the quinoxalinone family. This compound is characterized by a quinoxalinone core structure with a 3-methyl group and a 1-(3-(dimethylamino)propyl) substituent. It has garnered interest in various fields due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinoxalinone core, which can be derived from o-phenylenediamine and a suitable diketone.
Alkylation: The 3-methyl group is introduced through an alkylation reaction using methyl iodide or a similar alkylating agent.
Substitution: The 1-(3-(dimethylamino)propyl) group is introduced via a substitution reaction, where the quinoxalinone core is reacted with 3-(dimethylamino)propyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the quinoxalinone core.
Reduction: Reduced forms of the quinoxalinone core.
Substitution: Substituted quinoxalinone derivatives with various functional groups.
科学的研究の応用
2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes . The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide: Used in peptide synthesis and protein crosslinking.
3-(Dimethylamino)-1-propylamine: Utilized in the preparation of surfactants and other pharmacologically active compounds.
Uniqueness
2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-methyl- is unique due to its specific quinoxalinone core structure combined with the 3-methyl and 1-(3-(dimethylamino)propyl) substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
78155-88-1 |
|---|---|
分子式 |
C14H19N3O |
分子量 |
245.32 g/mol |
IUPAC名 |
1-[3-(dimethylamino)propyl]-3-methylquinoxalin-2-one |
InChI |
InChI=1S/C14H19N3O/c1-11-14(18)17(10-6-9-16(2)3)13-8-5-4-7-12(13)15-11/h4-5,7-8H,6,9-10H2,1-3H3 |
InChIキー |
HDGMMAOSFCZVFT-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


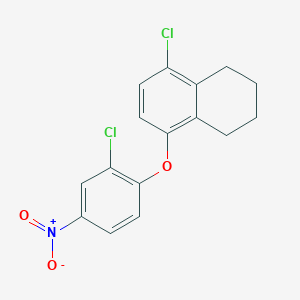
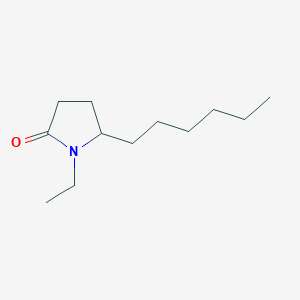
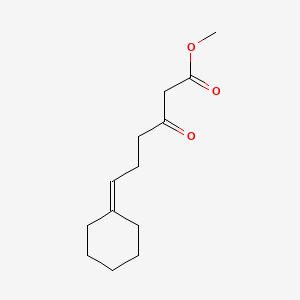

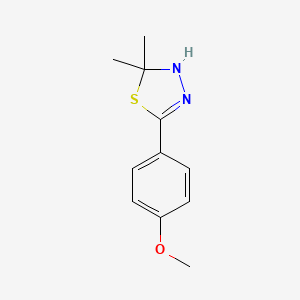
![3-Chloro-4-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenoxy]aniline](/img/structure/B14430845.png)
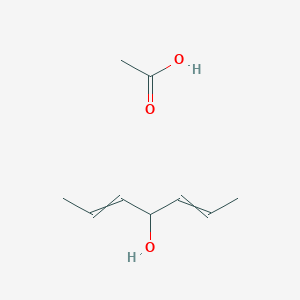
![(Ethane-1,2-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B14430848.png)

![N-Methyl-3-[(E)-(4-methylpentan-2-ylidene)amino]propan-1-amine](/img/structure/B14430858.png)
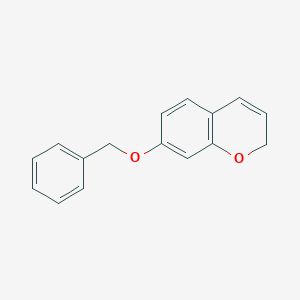
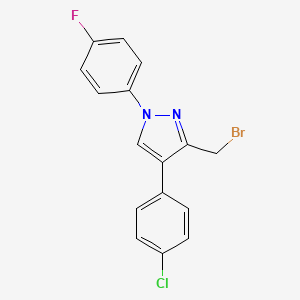

![4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine](/img/structure/B14430877.png)
